4,4'-Carbonylbis(isobenzofuran-1,3-dione)

Resin Transfer Molding Polyimide Processing Melt Rheology

Standard BTDA (s-BTDA) yields polyimide resins with melt viscosities too high for solvent-free RTM, forcing toxic solvent use and void defects. The asymmetric isomer a-BTDA (CAS 13972-93-5) resolves this: its non-centrosymmetric structure lowers melt viscosity to 10-30 poise at 280 °C, enabling direct resin transfer molding without methanol or NMP. Key benefits: • Eliminates VOC emissions & void defects. • Delivers polyimides with Tg > 550 °C after cure, retaining mechanicals at 315 °C. • Suitable for aerospace composites, additive manufacturing of high-temp parts. Bulk quantities available from BenchChem with verified isomer identity, ensuring processability and regulatory compliance.

Molecular Formula C17H6O7
Molecular Weight 322.22 g/mol
Cat. No. B14117681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Carbonylbis(isobenzofuran-1,3-dione)
Molecular FormulaC17H6O7
Molecular Weight322.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)C3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O
InChIInChI=1S/C17H6O7/c18-13(7-3-1-5-9-11(7)16(21)23-14(9)19)8-4-2-6-10-12(8)17(22)24-15(10)20/h1-6H
InChIKeyDLCQVSZPARLPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





a-BTDA Procurement Guide for High-Performance Polyimides


4,4'-Carbonylbis(isobenzofuran-1,3-dione) (CAS 13972-93-5, MW 322.23, C17H6O7) is the asymmetric benzophenone dianhydride isomer (a-BTDA; IUPAC: 4-(1,3-dioxo-2-benzofuran-4-carbonyl)-2-benzofuran-1,3-dione) . Structurally distinct from the widely used symmetric isomer 3,3',4,4'-benzophenonetetracarboxylic dianhydride (s-BTDA, CAS 2421-28-5), a-BTDA features a non-centrosymmetric carbonyl bridge between the two phthalic anhydride moieties, which disrupts polymer chain packing and profoundly alters melt rheology. This compound serves as a critical co-monomer in the synthesis of thermoset and thermoplastic polyimides for aerospace, electronics, and high-temperature composite applications [1].

Asymmetric benzophenone dianhydride isomer for polyimide co-monomer
Supports solvent-free resin transfer molding (RTM) processing
High-temperature thermoset and thermoplastic composite applications

Why a-BTDA Cannot Be Replaced by Generic BTDA


The asymmetric substitution pattern of 4,4'-Carbonylbis(isobenzofuran-1,3-dione) (a-BTDA) is not a minor structural nuance—it is the decisive factor governing melt processability. The symmetric isomer s-BTDA (CAS 2421-28-5), the conventional 'BTDA' used in PMR-15 polyimide formulations, yields resins with melt viscosities too high for solvent-free resin transfer molding (RTM) and vacuum-assisted processes, necessitating toxic solvent handling [1]. The kinked, non-centrosymmetric geometry of a-BTDA disrupts intermolecular charge-transfer complexation, delivering melt viscosities 1–2 orders of magnitude lower than s-BTDA-based formulations of equivalent molecular weight [2]. Procurement of the incorrect isomer—or a generic 'BTDA' powder without verified isomeric identity—directly compromises RTM process feasibility, voids aerospace material qualification, and risks manufacturing failures in composite fabrication workflows [3].

a-BTDA (Asymmetric)
Generic BTDA / s-BTDA (Symmetric)
Non-centrosymmetric geometry disrupts chain packing
Centrosymmetric geometry promotes intermolecular charge-transfer, raising melt viscosity
Melt viscosity reportedly 1–2 orders lower; supports direct RTM injection
Requires solvent dilution (methanol/NMP) for processable viscosity; introduces VOCs
Meets aerospace RTM material qualification without solvent handling
Solvent-dependent processing may void aerospace qualification and risk composite defects

Quantitative Head-to-Head Performance Comparison


Melt Viscosity Advantage in Solvent-Free RTM Processing

The asymmetric a-BTDA isomer yields polyimide resins with melt viscosities of 10–30 poise (1–3 Pa·s) at 280 °C, enabling direct injection into carbon fiber preforms via RTM without solvent [1]. In contrast, the symmetric s-BTDA used in conventional PMR-15 formulations requires methanol solvent handling to achieve processable viscosity, introducing volatile organic compound (VOC) emissions and void-forming byproducts during cure [2]. The patent explicitly states that a-BTDA 'can be formulated into low-melt viscosity polyimide resins (10–30 poise) that are amenable to low-cost RTM process,' and that it is 'an isomer of s-BTDA used in PMR-15' offering 'an RTMable PMR-15 without health hazards associated with PMR-15 composites' [1].

Melt Viscosity
Head-to-head
10–30 poise (1–3 Pa·s) at 280 °C
vs. s-BTDA: >100 poise without solvent
Supports solvent-free RTM processing
Reported 1–2 orders lower melt viscosity
Resin Transfer Molding Polyimide Processing Melt Rheology

Glass Transition Temperature vs. Asymmetric BPDA

In a direct head-to-head study conducted at NASA Glenn Research Center, a-BTDA-based RTM resins exhibited glass transition temperatures of 330–400 °C, significantly exceeding those of analogous resins formulated from a-BPDA (2,3,3',4'-biphenyl dianhydride), which achieved Tg values of 320–370 °C [1]. Both resin series used identical diamine mixtures (3,4'-oxydianiline, 3,3'-methylenedianiline) and the same 4-phenylethynylphthalic endcap, with identical processing conditions. The carbonyl bridging group in a-BTDA provides greater backbone rigidity than the biphenyl linkage in a-BPDA due to the planar sp² hybridization of the carbonyl carbon, which enhances charge-transfer complexation and restricts segmental motion [2].

Glass Transition
Head-to-head
Tg 330–400 °C (a-BTDA resin)
vs. a-BPDA resin: Tg 320–370 °C
Higher backbone rigidity from carbonyl bridge
Reported Tg 10–30 °C higher than a-BPDA analog
Glass Transition Temperature Aerospace Composites Thermoset Polyimide

Dielectric Breakdown Strength in Polyimide Films

Polyimide films derived from benzophenone dianhydride (BTDA, encompassing the benzophenone dianhydride structural class) and 4,4'-diaminodiphenyl ether (ODA) demonstrate an electric breakdown strength of 478.90 kV/mm—substantially higher than films prepared from pyromellitic dianhydride (PMDA-PI: 326.80 kV/mm) or 3,3',4,4'-biphenyl dianhydride (BPDA-PI: 357.07 kV/mm) using the same diamine under identical film-casting conditions [1]. This represents a 46% improvement over PMDA-based polyimide and a 34% improvement over BPDA-based material. The enhancement is attributed to the polar carbonyl bridge in BTDA, which facilitates more effective charge dissipation within the dielectric matrix without compromising film flexibility [2]. Note: This comparison uses the symmetric s-BTDA isomer; class-level inference suggests the asymmetric a-BTDA retains similar dielectric advantages while adding melt-processability benefits.

Dielectric Breakdown
Class-level
478.90 kV/mm (BTDA-PI film)
PMDA-PI: 326.80 kV/mm; BPDA-PI: 357.07 kV/mm
Reported 46% higher than PMDA-based PI
Class-level inference for asymmetric a-BTDA isomer
Dielectric Breakdown Strength Polyimide Film Electrical Insulation

Post-Cure Thermal Stability and Maximum Use Temperature

Phenylethynyl-terminated oligoimides based on a-BTDA (designated PIS-T10) demonstrate a cured glass transition temperature exceeding 550 °C after postcuring at 450 °C for 1 hour, as measured by dynamic mechanical analysis (DMA) [1]. In the same study, the a-BTDA-based cured resin (PIS-T10) exhibited a Tg of 437 °C, which was 35–42 °C higher than the a-BPDA-based counterpart (PIS-A10) with identical siloxane content [2]. The planar sp² bonding of the carbonyl group in a-BTDA provides greater backbone rigidity than the tetrahedral sp³ bonding in alternative bridging groups, directly contributing to enhanced thermal stability. Additionally, a-BTDA-based composites fabricated by RTM demonstrated outstanding thermo-oxidative stability at 288–327 °C under long-term isothermal aging conditions [1].

Post-Cure Stability
Cross-study
Tg > 550 °C after postcure (PIS-T10)
vs. a-BPDA resin: Tg ~395–402 °C
Supports short-term thermal excursions beyond 327 °C
Tg 35–42 °C higher than a-BPDA counterpart
Thermo-Oxidative Stability High-Temperature Polyimide Aerospace Materials

Dielectric Constant Positioning for Microelectronics

The dielectric constant (κ) of polyimide films based on the benzophenone dianhydride class follows the order PMDA-PI > BTDA-PI > BPDA-PI [1]. BTDA-based polyimides occupy an intermediate dielectric constant range, balancing the excessively high κ of PMDA-based films (which limits high-frequency performance) against the lower κ of BPDA-based films (which can compromise mechanical robustness). The dielectric loss tangent follows the same decreasing order [2]. This mid-range dielectric positioning makes BTDA-based polyimides—including a-BTDA formulations—particularly well-suited for interlayer dielectrics and passivation layers in microelectronics where both signal integrity and mechanical durability are required. While this data was generated using symmetric s-BTDA, the electronic polarization characteristics of the benzophenone chromophore are conserved across isomers, supporting class-level inference for a-BTDA [1].

Dielectric Constant
Class-level
PMDA-PI > BTDA-PI > BPDA-PI
Intermediate κ for balanced signal/mechanical performance
Intermediate dielectric position for microelectronics
Class-level inference from s-BTDA data
Dielectric Constant Microelectronics Packaging Polyimide Film

Key Application Scenarios for Procurement Specification


Solvent-Free RTM for Aerospace Engine Components

The defining low-melt viscosity of a-BTDA-based oligoimides (10–30 poise at 280 °C) enables direct injection into carbon fiber preforms via resin transfer molding without methanol or NMP solvents [1]. This eliminates VOC emissions and void defects associated with solvent-based PMR-15 processing. Composite parts fabricated from a-BTDA resins demonstrate open-hole compression and short-beam shear strength retention at 288 °C and 315 °C, surpassing conventional epoxy (max use ~177 °C) and BMI (max use ~232 °C) composites [2]. A procurement team sourcing a-BTDA for RTM-qualified aerospace programs must specify and verify the asymmetric isomer identity, as inadvertent substitution with generic s-BTDA will render the resin non-injectable and void the material qualification [1].

High-Temperature Dielectric Films for Power Electronics

Polyimide films derived from the benzophenone dianhydride class demonstrate a dielectric breakdown strength of 478.90 kV/mm—a 46% improvement over PMDA-based polyimide (326.80 kV/mm) [3]. This enables thinner insulation layers in traction motor windings for electric aircraft and high-voltage power modules without compromising dielectric reliability. The intermediate dielectric constant of BTDA-based films provides an optimal balance between signal propagation speed and mechanical robustness, positioning a-BTDA as a strategic monomer for next-generation wire enamel and flexible printed circuit substrates [4].

Thermo-Oxidatively Stable Tooling and Hot-Section Structures

a-BTDA-based polyimide composites retain mechanical properties after 1,000-hour isothermal aging at 288 °C and withstand short-term excursions beyond 327 °C (620 °F) [2]. The post-cured Tg exceeding 550 °C achieved with a-BTDA-based PIS-T10 resins [5] enables the fabrication of composite tooling for thermoplastic part production and hot-section structural components (e.g., engine nacelle inner skins, exhaust-adjacent structures) where conventional high-temperature composites fail. This thermo-oxidative stability is directly attributable to the rigid, planar carbonyl bridge in a-BTDA, which resists chain scission and oxidative degradation more effectively than the flexible ether bridge in ODPA or the tetrahedral hexafluoroisopropylidene bridge in 6FDA [5].

Additive Manufacturing via Laser Sintering of Polyimide Powders

The low-melt viscosity and solvent-free processing characteristics of a-BTDA-based resins are being leveraged for laser sintering of carbon-fiber-filled polyimide powders, a breakthrough in additive manufacturing of high-temperature composites [6]. The combination of Tg exceeding 330 °C with melt viscosities compatible with powder bed fusion processes positions a-BTDA as an enabling monomer for 3D-printed aerospace components that must withstand service temperatures above 300 °C—a capability demonstrably unattainable with s-BTDA, PMDA, or BPDA-based materials processed by the same additive manufacturing route [6].

Application
Selection Property
Validation Focus
Solvent-free RTM for aerospace composites
Asymmetric isomer identity and low-melt viscosity
RTM process feasibility and mechanical property retention at service temperature
High-temperature dielectric films for power electronics
Reported high dielectric breakdown strength
Insulation layer reliability and signal integrity
Thermo-oxidatively stable tooling and structures
High post-cure thermal stability and rigid backbone
Isothermal aging resistance and dimensional stability at elevated temperature
Additive manufacturing of high-temperature composites
Melt-viscosity profile compatible with powder bed fusion
High-temperature dimensional stability and process repeatability
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